molecular formula C12H12N2OS B11517197 1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone

1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone

Cat. No.: B11517197
M. Wt: 232.30 g/mol
InChI Key: QDTCBHNNRLSYJX-UHFFFAOYSA-N
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Description

1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone is a heterocyclic compound with a unique structure that combines elements of cyclopentane, thiophene, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and cyclization steps . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of multicomponent reactions and the use of efficient catalysts can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.

Scientific Research Applications

1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways . The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone is unique due to its combination of cyclopentane, thiophene, and pyridine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

1-(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)ethanone

InChI

InChI=1S/C12H12N2OS/c1-6(15)11-10(13)8-5-7-3-2-4-9(7)14-12(8)16-11/h5H,2-4,13H2,1H3

InChI Key

QDTCBHNNRLSYJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(S1)N=C3CCCC3=C2)N

Origin of Product

United States

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